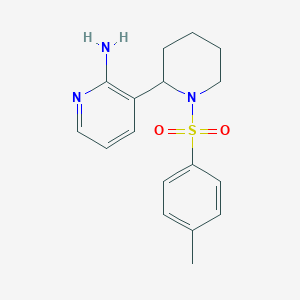

3-(1-Tosylpiperidin-2-yl)pyridin-2-amine

Description

3-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amine group at position 2 and a 1-tosylpiperidin-2-yl moiety at position 3. Its molecular formula is C₁₇H₂₁N₃O₂S, with a molecular weight of 331.43 g/mol . The tosyl (p-toluenesulfonyl) group attached to the piperidine ring introduces steric bulk and electron-withdrawing characteristics, which may influence solubility, stability, and intermolecular interactions. This compound is primarily utilized as a building block or intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules .

Properties

Molecular Formula |

C17H21N3O2S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3,(H2,18,19) |

InChI Key |

YRXCHCOFYLGCDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated piperidine derivative. The tosyl group (p-toluenesulfonyl) is a common protecting group used in organic synthesis to enhance the stability of the molecule during the reaction process. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: TBHP in the presence of iodine (I2) as a catalyst.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a de-tosylated amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine, in cancer therapy. These compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, some derivatives have shown improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

Pain Management

The compound has been investigated for its role as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Research indicates that derivatives with similar structures can exhibit analgesic effects in models of nociceptive and neuropathic pain . The design of such ligands aims to enhance therapeutic efficacy while minimizing side effects associated with conventional analgesics.

Synthesis and Structural Modifications

The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine can be achieved through various chemical pathways. Key methods include:

- Microwave-Assisted Synthesis : This method allows for rapid formation of nitrogen-containing heterocycles from simple precursors under mild conditions, yielding high purity products .

- Aza-Prins Cyclization : Utilizing catalysts like aluminum chloride enables the formation of piperidine derivatives from homoallylic amines and carbonyl compounds, facilitating the introduction of the tosyl group .

These synthetic strategies not only enhance yield but also allow for the exploration of structural variations that can optimize biological activity.

Histamine H3 Receptor Antagonists

A series of compounds structurally related to 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine have been evaluated for their affinity towards histamine H3 receptors. These studies have demonstrated that modifications in the piperidine core can significantly affect receptor binding and biological activity, paving the way for new analgesic agents .

Inhibition of Tankyrase

Research has identified piperidine-based compounds as potential inhibitors of tankyrase enzymes, which are involved in Wnt signaling pathways linked to cancer progression. Compounds similar to 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine have been shown to disrupt this signaling cascade, suggesting their utility in cancer treatment strategies targeting Wnt-related pathways .

Mechanism of Action

The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituted Piperidine/Piperazine Derivatives

Key Observations :

- The tosyl group in the target compound provides steric hindrance and sulfonyl-mediated hydrogen bonding, which could enhance binding affinity in enzyme active sites compared to smaller substituents like isobutyl .

- Piperazine-containing analogs (e.g., 3-(4-Methylpiperazin-1-yl)pyridin-2-amine ) exhibit higher solubility due to the basic nitrogen in piperazine, whereas the tosyl group may reduce aqueous solubility .

Pyridin-2-amine Derivatives with Aromatic/Ether Substituents

Key Observations :

Kinase Inhibitor Analogs

Key Observations :

- Crizotinib shares a pyridin-2-amine core but incorporates a pyrazole ring and dichlorophenyl group for target specificity. Its higher molecular weight correlates with optimized pharmacokinetics for clinical use .

- The target compound’s tosylpiperidine group may serve as a precursor for introducing bulkier pharmacophores in kinase inhibitor development .

Biological Activity

The compound 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a piperidine-based derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine includes a pyridine ring substituted with a tosylpiperidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Key Structural Features:

- Pyridine Ring : Known for its role in various pharmacological activities.

- Tosyl Group : Enhances solubility and stability, potentially influencing biological interactions.

Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives similar to 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine , showcasing its effectiveness against various bacterial strains. The compound was tested against gram-negative and gram-positive bacteria, demonstrating significant antibacterial activity.

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine | E. coli | 15 |

| 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine | S. aureus | 12 |

| 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine | S. typhi | 10 |

Pain Management

Research into dual receptor ligands has shown that compounds structurally related to 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine can act on histamine H3 and sigma receptors, indicating potential use in pain management. One study reported that piperidine derivatives exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting similar applications for our compound .

The biological activity of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine can be attributed to its ability to interact with various receptors:

- Histamine Receptors : Modulation of histamine H3 receptors may lead to analgesic effects.

- Sigma Receptors : These receptors are implicated in pain pathways, and their antagonism can enhance analgesic efficacy .

Study on Antimicrobial Efficacy

A recent study synthesized derivatives of aminopyridine, including compounds similar to 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine , and evaluated their antimicrobial activity against several pathogens. The study utilized standard methods for assessing antimicrobial efficacy, revealing significant results against common bacterial strains .

Analysis of Pain Relief Mechanisms

In another investigation, piperidine-based compounds were assessed for their ability to alleviate pain through dual targeting of histamine H3 and sigma receptors. The findings suggested that these compounds could offer a novel approach to treating chronic pain conditions, with implications for the development of new analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.